4-Methanesulfonyl-2-nitrophenylboronic acid
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Overview
Description
4-Methanesulfonyl-2-nitrophenylboronic acid is a chemical compound with the molecular formula C7H8BNO6S . It has a molecular weight of 245.02 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BNO6S/c1-16(14,15)5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
This compound may be used as a reagent for sequential Suzuki cross-coupling reactions . It may also be involved in copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 245.02 . The compound is typically stored in a refrigerated environment .Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In these reactions, the boronic acid transfers an organic group to a palladium catalyst .
Biochemical Pathways
The compound likely participates in the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds through the reaction of an organoboron compound (like 4-Methanesulfonyl-2-nitrophenylboronic acid) with a halide or pseudohalide, catalyzed by a palladium(0) complex .
Result of Action
The result of the action of this compound is likely the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the pH of the environment, and the temperature . The compound is typically stored in a refrigerated environment to maintain its stability .
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Methanesulfonyl-2-nitrophenylboronic acid is its versatility in organic synthesis and its ability to form reversible covalent bonds with diols and other nucleophiles. However, its use can be limited by its sensitivity to moisture and air, which can cause degradation and affect its reactivity.
Future Directions
There are several future directions for the use of 4-Methanesulfonyl-2-nitrophenylboronic acid in scientific research. One potential direction is the development of this compound-based sensors for detecting diols and other nucleophiles in biological and environmental samples. Another potential direction is the use of this compound in the design of enzyme inhibitors for the treatment of various diseases. Additionally, the synthesis of this compound derivatives with improved stability and reactivity could lead to new applications in organic synthesis and materials science.
Conclusion:
In conclusion, this compound is a versatile compound that has significant potential in various fields of scientific research. Its ability to form reversible covalent bonds with diols and other nucleophiles makes it a useful tool in the design of enzyme inhibitors and sensors. While its use can be limited by its sensitivity to moisture and air, the development of this compound derivatives with improved stability and reactivity could lead to new applications in organic synthesis and materials science.
Synthesis Methods
The synthesis of 4-Methanesulfonyl-2-nitrophenylboronic acid can be achieved through various methods, including the reaction of 4-nitrophenylboronic acid with methanesulfonyl chloride in the presence of a base or the reaction of 4-methanesulfonyl-2-nitrophenol with boronic acid in the presence of a catalyst. These methods have been shown to be effective in producing this compound with high yields and purity.
Scientific Research Applications
4-Methanesulfonyl-2-nitrophenylboronic acid has been widely used in scientific research as a versatile reagent for various organic transformations. It has been used in the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. This compound has also been shown to be an effective ligand for transition metal-catalyzed cross-coupling reactions.
properties
IUPAC Name |
(4-methylsulfonyl-2-nitrophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO6S/c1-16(14,15)5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUHIAQGTGBDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-])(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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